molecular formula C12H9FN2O3 B6387708 2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid CAS No. 1261997-43-6

2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387708
CAS No.: 1261997-43-6
M. Wt: 248.21 g/mol
InChI Key: DJUABLDGSPKYMY-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, and subsequent Schiemann reaction to introduce the fluorine atom. The final step involves hydrolysis of the acetyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by diazotization and fluorination reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-6(1-2-10(9)16)8-5-15-11(14)4-7(8)12(17)18/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUABLDGSPKYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687225
Record name 2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-43-6
Record name 2-Amino-5-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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